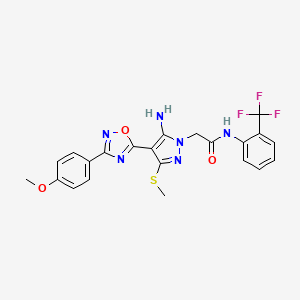

2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

The compound 2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a heterocyclic molecule featuring:

- A pyrazole core substituted with an amino group at position 3.

- A 1,2,4-oxadiazole ring at position 4, linked to a 4-methoxyphenyl group.

- A methylthio (-SMe) group at position 2.

- An acetamide side chain terminating in a 2-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N6O3S/c1-33-13-9-7-12(8-10-13)19-28-20(34-30-19)17-18(26)31(29-21(17)35-2)11-16(32)27-15-6-4-3-5-14(15)22(23,24)25/h3-10H,11,26H2,1-2H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPTWSLREHHVEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that belongs to the class of oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological activity. The presence of the oxadiazole ring is particularly noteworthy as it is often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit considerable antimicrobial properties. A study highlighted that certain oxadiazole compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that compounds with electron-withdrawing groups significantly enhanced antimicrobial efficacy .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro tests have shown that these compounds can act as dual inhibitors of key signaling pathways involved in cancer proliferation, specifically targeting enzymes such as EGFR and BRAF V600E. For instance, certain derivatives exhibited strong antiproliferative effects in various cancer cell lines, including HeLa cells, with IC50 values in the nanomolar range .

Anti-inflammatory Activity

Oxadiazoles have also been evaluated for their anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models demonstrated significant reduction in inflammation, suggesting potential therapeutic applications for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A series of synthesized oxadiazole derivatives were tested for their antimicrobial activity using standard protocols. The results indicated that compounds bearing methoxy and trifluoromethyl groups showed enhanced antibacterial and antifungal activities compared to their counterparts lacking these substituents.

| Compound ID | Antibacterial Activity (Zone of Inhibition mm) | Antifungal Activity (Zone of Inhibition mm) |

|---|---|---|

| 5b | 15 | 12 |

| 5c | 18 | 15 |

| 5d | 20 | 10 |

Case Study 2: Anticancer Properties

In a study focused on antiproliferative effects, several oxadiazole derivatives were evaluated against breast cancer cell lines. The most potent compound demonstrated an IC50 value of 30 nM, significantly lower than the reference drug erlotinib (33 nM).

| Compound ID | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 9b | MCF-7 | 30 | EGFR/BRAF inhibition |

| 9c | HeLa | 25 | Cell cycle arrest at G2/M transition |

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility : Modifying the acetamide substituent (e.g., -CF₃ vs. -Cl) significantly alters lipophilicity and target engagement.

Oxadiazole vs. Triazole: Oxadiazole provides strong hydrogen-bond acceptor capacity, while triazole offers dual H-bond donor/acceptor properties.

Pharmacokinetic Optimization : The -CF₃ group in the target compound likely improves metabolic stability compared to -Cl or -OMe analogs.

Q & A

Basic: What synthetic strategies are commonly employed to prepare this compound?

The synthesis typically involves multi-step protocols, including condensation reactions and heterocyclic ring formation. For example:

- Step 1 : Formation of the pyrazole core via cyclization of substituted hydrazides or carboxamides (e.g., using chloroacetyl chloride and triethylamine in dioxane) .

- Step 2 : Introduction of the 1,2,4-oxadiazole moiety via coupling reactions with 3-(4-methoxyphenyl)-1,2,4-oxadiazole derivatives under reflux with pyridine/zeolite catalysts .

- Step 3 : Sulfur incorporation (methylthio group) using thiourea or thiol-containing reagents under basic conditions .

- Final Step : Acetamide linkage to the trifluoromethylphenyl group via nucleophilic substitution or coupling agents .

Key Considerations : Optimize reaction time and temperature to avoid byproducts (e.g., over-oxidation of sulfur groups) .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

- Docking Studies : Use software like AutoDock or Schrödinger Suite to predict binding affinity to target proteins (e.g., kinases or receptors). For example, the trifluoromethylphenyl group may enhance hydrophobic interactions in enzyme pockets .

- QSAR Models : Correlate electronic properties (e.g., Hammett constants of substituents) with biological activity. The 4-methoxyphenyl group’s electron-donating effects could modulate reactivity .

- MD Simulations : Analyze stability of the methylthio group in aqueous environments to predict metabolic liabilities .

Data Contradictions : If experimental IC50 values conflict with computational predictions, re-evaluate force field parameters or solvation models .

Basic: What analytical techniques validate the compound’s structural integrity?

- Spectroscopy :

- IR : Confirm presence of amide (C=O stretch ~1650 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) .

- NMR : Assign peaks for trifluoromethyl (δ ~110-120 ppm in ¹⁹F NMR) and methylthio (δ ~2.5 ppm in ¹H NMR) groups .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., planarity of the oxadiazole ring) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Note : Compare spectral data with structurally analogous compounds (e.g., pyrazole-oxadiazole hybrids) to identify deviations .

Advanced: How to address discrepancies in reported antiproliferative activity across studies?

- Experimental Variables :

- Cell Lines : Activity may vary due to differential expression of target proteins (e.g., HeLa vs. MCF-7 cells) .

- Substituent Effects : The 4-methoxyphenyl group’s lipophilicity could influence membrane permeability, altering IC50 values .

- Methodological Adjustments :

- Standardize assay conditions (e.g., incubation time, serum concentration) .

- Validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Case Study : A 2021 study found that replacing the methylthio group with sulfoxide reduced activity by 50%, highlighting the importance of sulfur oxidation state .

Basic: What in vitro assays are suitable for initial biological evaluation?

- Antiproliferative Assays :

- Use MTT or SRB assays on cancer cell lines (e.g., HepG2, A549) with doxorubicin as a positive control .

- Enzyme Inhibition :

- Screen against COX-2 or Aurora kinases via fluorometric assays .

- Antimicrobial Screening :

- Employ microdilution methods (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .

Protocol Note : Include solvent controls (e.g., DMSO < 0.1%) to avoid cytotoxicity artifacts .

Advanced: What strategies optimize yield in large-scale synthesis?

- Catalyst Screening : Compare zeolite (Y-H) vs. Lewis acids (e.g., ZnCl₂) for oxadiazole formation. Zeolite improves regioselectivity but may require higher temperatures .

- Flow Chemistry : Adapt batch protocols to continuous flow systems to enhance heat/mass transfer (e.g., Omura-Sharma-Swern oxidation) .

- Workflow :

- Step 1 : Optimize stoichiometry of 1,3,4-oxadiazole precursors via DoE (Design of Experiments) .

- Step 2 : Use telescoped synthesis to minimize intermediate purification .

Yield Improvement : A 2023 study achieved 85% yield by replacing ethanol with acetonitrile in recrystallization .

Basic: How to assess the compound’s stability under storage conditions?

- Forced Degradation :

- Stabilizers : Add antioxidants (e.g., BHT) if methylthio group oxidizes to sulfoxide .

Storage Recommendations : Store in amber vials at -20°C under inert gas (N₂) .

Advanced: How to resolve regiochemical ambiguity in pyrazole functionalization?

- Isotopic Labeling : Use ¹³C-labeled reagents to track substituent incorporation (e.g., methylthio vs. amino group positioning) .

- NOESY NMR : Determine spatial proximity of substituents (e.g., 4-methoxyphenyl and trifluoromethyl groups) .

- Crystallographic Data : Compare with analogs (e.g., 5-phenyl-1H-pyrazole derivatives) to confirm regiochemistry .

Case Study : A 2014 study used X-ray diffraction to confirm that steric hindrance from the trifluoromethyl group directs substitution to the pyrazole’s 4-position .

Basic: What safety precautions are critical during handling?

- Hazard Mitigation :

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Emergency Protocol : For spills, use absorbent materials (e.g., vermiculite) and ventilate the area .

Advanced: How to design derivatives for improved pharmacokinetics?

- Prodrug Approach : Convert acetamide to a hydrolyzable ester (e.g., pivaloyloxymethyl) for enhanced oral bioavailability .

- Metabolic Profiling : Use liver microsomes to identify CYP450-mediated degradation hotspots (e.g., methylthio oxidation) .

- Permeability : Modify logP via substituent variation (e.g., replace methoxy with fluorine to reduce metabolism) .

In Vivo Validation : A 2020 study showed that a PEGylated derivative increased half-life in murine models by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.